An In-depth Technical Guide to 1,4,5-Triphenyl-1H-imidazole-2-thiol (CAS: 2349-59-9)
An In-depth Technical Guide to 1,4,5-Triphenyl-1H-imidazole-2-thiol (CAS: 2349-59-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
1,4,5-Triphenyl-1H-imidazole-2-thiol, also known by its tautomeric name 3,4,5-triphenyl-1H-imidazole-2-thione, is a heterocyclic compound built upon the highly significant imidazole core. The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products like the amino acid histidine, and a wide array of synthetic drugs.[1] The triphenyl-substituted imidazole framework, in particular, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The addition of a thiol group at the 2-position of this scaffold introduces a reactive and versatile functional group, opening up avenues for further derivatization and potentially enhancing its biological profile. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, designed to empower researchers in their scientific endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of 1,4,5-triphenyl-1H-imidazole-2-thiol is presented in the table below. These parameters are crucial for understanding its solubility, membrane permeability, and overall drug-like characteristics.
| Property | Value | Source |
| CAS Number | 2349-59-9 | [4][5] |
| Molecular Formula | C₂₁H₁₆N₂S | [4][5] |
| Molecular Weight | 328.43 g/mol | [4][5] |
| Synonyms | 3,4,5-triphenyl-1H-imidazole-2-thione | [5] |
| Melting Point | 180-182 °C | [6] |
| Boiling Point (Predicted) | 487.4 ± 55.0 °C | [6] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | [5] |
| LogP (Predicted) | 5.495 | [5] |
Synthesis of 1,4,5-Triphenyl-1H-imidazole-2-thiol: A Two-Step Approach
The synthesis of the target compound is most effectively approached in two main stages: first, the construction of the 2,4,5-triphenyl-1H-imidazole core, followed by the introduction of the thiol functionality at the C2 position.
Part 1: Synthesis of the 2,4,5-Triphenyl-1H-imidazole Precursor
The most common and well-established method for synthesizing the 2,4,5-triphenyl-1H-imidazole core is the Debus-Radziszewski reaction.[7][8] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and an ammonia source (ammonium acetate).
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole [8][9]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (at least 2 mmol, often used in excess) in glacial acetic acid (5-10 mL).
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Heating: Heat the reaction mixture to reflux (approximately 100-110°C) with constant stirring for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker of cold water.
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Precipitation and Filtration: A solid precipitate will form. If precipitation is incomplete, the aqueous mixture can be neutralized with ammonium hydroxide to precipitate the remaining product.
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Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.
Part 2: Thionation to 1,4,5-Triphenyl-1H-imidazole-2-thiol
Proposed Experimental Protocol:
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Reaction Setup: In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the synthesized 1,4,5-triphenyl-1H-imidazole (1 mmol) and elemental sulfur (1.5-2 mmol) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or diphenyl ether.
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Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Heating: Heat the reaction mixture to a high temperature (typically 150-200°C) and maintain it for several hours, monitoring the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and pour it into acidified water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 1,4,5-triphenyl-1H-imidazole-2-thiol.
Spectroscopic Characterization
The structural integrity of synthesized 1,4,5-triphenyl-1H-imidazole-2-thiol can be confirmed using standard spectroscopic techniques. The following data is based on the characterization of the compound used as a starting material in a study by El-Sayed et al. (2021).[10]
Infrared (IR) Spectroscopy:
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Key Absorptions (υ, cm⁻¹): 1540 (C=C), 1605 (C=N), 2930 (CH-Aliphatic), 3085 (CH-Aromatic). The presence of a broad absorption in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretch, though it is often weak. The thione tautomer is also characterized by a C=S stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): The spectrum is characterized by a complex multiplet in the aromatic region (δ 7.13-7.50 ppm) corresponding to the protons of the three phenyl rings. A downfield singlet may be observed for the N-H proton.
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¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show a series of signals in the aromatic region (typically δ 119-145 ppm). A key signal to identify is the C=S carbon of the thione tautomer, which is expected to appear significantly downfield.
Potential Applications and Biological Significance
While specific biological studies on 1,4,5-triphenyl-1H-imidazole-2-thiol are not extensively documented, the broader classes of imidazole-2-thiol and triphenyl-imidazole derivatives have demonstrated a wide range of pharmacological activities, suggesting significant potential for this molecule.
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Anticancer Activity: Numerous imidazole derivatives are investigated as anticancer agents.[] For instance, certain imidazole-2-thione derivatives linked to acenaphthylenone have been shown to act as dual DNA intercalators and topoisomerase II inhibitors, inducing apoptosis in cancer cell lines.[12] Derivatives of 1,4,5-triphenyl-1H-imidazole have also shown potent anticancer activity, with some acting as inhibitors of kinases like VEGFR-2.[10][] The presence of the thiol group provides a handle for creating new derivatives that could target specific enzymes or receptors involved in cancer progression.
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Antimicrobial Activity: The imidazole-2-thiol moiety is a known pharmacophore in antimicrobial agents.[5] Studies on various substituted imidazole-2-thiols have demonstrated their efficacy against a range of bacterial and fungal strains.[5] For example, derivatives of 4,5-diphenyl-1H-imidazole-2-thiol have been synthesized and evaluated for their antibacterial properties.[12] This suggests that 1,4,5-triphenyl-1H-imidazole-2-thiol could serve as a valuable starting point for the development of new antimicrobial drugs to combat resistant pathogens.
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Anti-inflammatory and Analgesic Activity: The 2,4,5-triphenyl-imidazole core is a well-known scaffold for anti-inflammatory and analgesic agents, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[1] The introduction of different substituents on this core structure has been a strategy to modulate these activities.
Conclusion
1,4,5-Triphenyl-1H-imidazole-2-thiol is a molecule of significant interest, positioned at the intersection of two pharmacologically important classes: triphenyl-imidazoles and imidazole-2-thiols. While detailed studies on the specific biological profile of this compound are emerging, the available data on its analogues strongly suggest its potential as a versatile scaffold for the development of new therapeutic agents. The synthetic pathways are accessible, and its characterization is straightforward with modern spectroscopic methods. This guide provides a foundational understanding for researchers looking to explore the chemistry and biological potential of this promising heterocyclic compound.
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